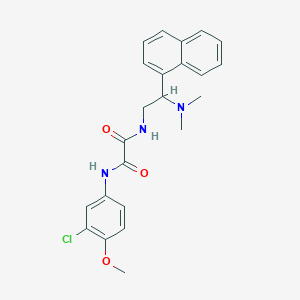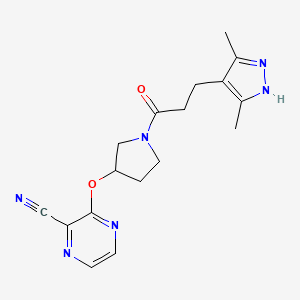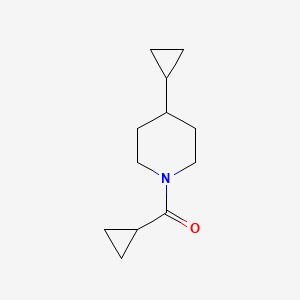
1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone, also known as BPOE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPOE is a synthetic molecule that has been developed through a complex chemical synthesis process.
Wissenschaftliche Forschungsanwendungen
Pyrrolidine in Drug Discovery
Pyrrolidine is a saturated five-membered nitrogen heterocycle prominently utilized by medicinal chemists in the development of treatments for human diseases. The scaffold's sp3-hybridization facilitates extensive exploration of the pharmacophore space, contributing to molecular stereochemistry and enhanced three-dimensional coverage due to pseudorotation. This review discusses bioactive molecules characterized by the pyrrolidine ring and its derivatives from 2015 onwards. It delves into the influence of steric factors on biological activity, structure-activity relationships, and the diverse biological profiles of drug candidates due to varying stereoisomers and spatial orientations of substituents (Li Petri et al., 2021).
Novel Brominated Flame Retardants
This critical review addresses the occurrence of 63 novel brominated flame retardants (NBFRs) in various environments, highlighting the need for further research on their occurrence, environmental fate, and toxicity. The review correlates data from the European Chemical Association on NBFRs with other scientific information, revealing substantial gaps in knowledge for 28 NBFRs. It emphasizes the necessity for improved analytical methods and further investigation into indoor environments, emission sources, and potential leaching (Zuiderveen et al., 2020).
Applications of Redox Mediators in Organic Pollutant Treatment
This review highlights the enzymatic approach in remediating/degrading various organic pollutants in industrial wastewater. It underscores the role of redox mediators in enhancing the substrate range and degradation efficiency of recalcitrant compounds by enzymes like laccases, lignin peroxidases, manganese peroxidases, and others. The review provides a detailed account of frequently used redox mediators and anticipates the pivotal role of the enzyme–redox mediator system in the future remediation of aromatic compounds in industrial effluents (Husain & Husain, 2007).
Eigenschaften
IUPAC Name |
1-[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-(2-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c1-13-4-2-3-5-16(13)23-12-18(22)21-9-8-15(11-21)24-17-7-6-14(19)10-20-17/h2-7,10,15H,8-9,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSAIDWEOPXBIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(C2)OC3=NC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Methoxynaphthalen-1-YL)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2410601.png)


![2-Methyl-7-nitro-6,12-dihydrobenzo[c][1,6]benzoxazocin-11-one](/img/structure/B2410607.png)



![2-[3-(4,5-dichloro-1H-imidazol-1-yl)propyl]isoindoline-1,3-dione](/img/structure/B2410612.png)
![Methyl 6-chloro-4-{2-[(3,4-dimethylphenyl)amino]-2-oxoethoxy}quinoline-2-carboxylate](/img/structure/B2410613.png)
![1-(4-Chlorophenyl)-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)butane-1,4-dione](/img/structure/B2410614.png)



![N-[(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]prop-2-enamide](/img/structure/B2410621.png)